molecular formula C15H20FN3O B2604861 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide CAS No. 1209325-29-0

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide

Cat. No.: B2604861
CAS No.: 1209325-29-0
M. Wt: 277.343
InChI Key: JABAFECWISCSTD-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a dimethylpropyl moiety, and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide typically involves a multi-step process:

    Formation of the Intermediate Amine: The initial step involves the synthesis of the intermediate amine, 4-fluoro-2-methylaniline, through nitration and subsequent reduction of 4-fluoro-2-nitrotoluene.

    Acylation Reaction: The intermediate amine is then subjected to an acylation reaction with 2-bromoacetamide to form the corresponding amide.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with specific biological targets, leading to therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group and the fluoro-substituted phenyl ring are key features that enable binding to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(4-chloro-2-methylphenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(4-bromo-2-methylphenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(4-iodo-2-methylphenyl)amino]acetamide

Uniqueness

Compared to similar compounds, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and can improve its binding affinity to biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-fluoro-2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-12(16)7-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABAFECWISCSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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